

Chemical structure and molecular weight of Sudan II.

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An In-depth Technical Guide to Sudan II

This guide provides a comprehensive overview of the chemical structure, molecular weight, and associated technical data for **Sudan II**, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Sudan II is a synthetic, fat-soluble lysochrome (azo dye).[1] Its chemical identity is defined by several key identifiers and a distinct structure.

- IUPAC Name: 1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol[2]
- Synonyms: Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol[1][3][4]
- Chemical Formula: C18H16N2O
- CAS Number: 3118-97-6

Structurally, **Sudan II** is characterized as a hydroxy-azo dye containing both an azo (–N=N–) group and a phenolic (–OH) group. This structure allows it to exhibit azo-hydrazone tautomerism, an intramolecular proton transfer that influences its photo-physical properties depending on factors like solvent polarity and temperature.



Physicochemical Properties

The key quantitative properties of **Sudan II** are summarized below. It typically appears as a red to orange-brownish powder.

Property	Value
Molecular Weight	276.33 g/mol
Melting Point	156–158 °C
Maximum Absorption (λmax)	493 nm (in certain solvents)
Solubility	Soluble in ethanol, acetone, benzene, and chloroform (10 mg/mL). Insoluble in 10% sodium hydroxide solution.
Flash Point	231.6 °C (closed cup)

Applications in Research and Industry

Sudan II's primary application in research is as a histological stain. Being a lysochrome, it is highly soluble in lipids and is therefore used for the visualization and staining of:

- Triglycerides in frozen sections
- Lipid droplets and other hydrophobic cellular structures
- Some protein-bound lipids and lipoproteins on paraffin sections

Industrially, it has been used to color nonpolar substances such as oils, fats, waxes, and acrylic emulsions. However, due to its classification as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), it is banned as a food additive in many regions.

Experimental Protocols

A. Staining of Lipids in Frozen Sections

This protocol provides a general procedure for using **Sudan II** to stain lipids in tissue samples.



- Section Preparation: Cut frozen tissue sections at 8-10 µm and fix briefly in formalin.
- Staining Solution: Prepare a saturated solution of Sudan II in 70% ethanol or a mixture of acetone and ethanol.
- Staining:
 - Rinse slides in 70% ethanol.
 - Immerse slides in the Sudan II staining solution for 10-15 minutes.
 - Differentiate briefly in 70% ethanol to remove excess stain.
- Counterstaining (Optional): Stain with a hematoxylin solution to visualize cell nuclei.
- Mounting: Rinse thoroughly in distilled water and mount with an aqueous mounting medium.
- Observation: Lipids will appear as orange-red droplets.
- B. Analytical Detection by HPLC-PDA

This protocol outlines a method for the determination of Sudan dyes in food matrices, adapted from published methodologies.

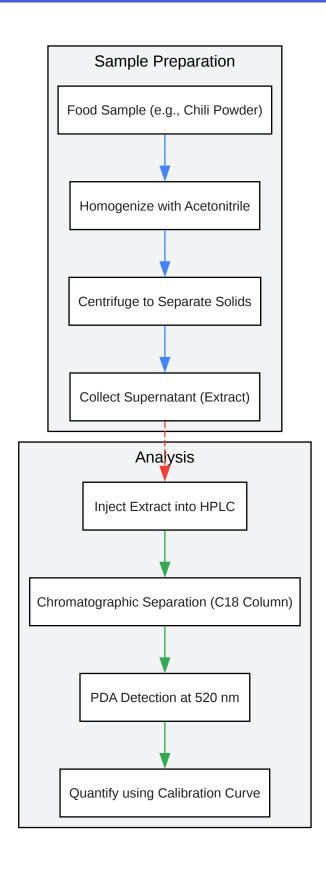
- Sample Preparation and Extraction:
 - Weigh 5 g of the homogenized food sample (e.g., chili sauce).
 - Add 25 mL of acetonitrile and homogenize thoroughly.
 - Centrifuge the mixture at >5000 x g for 10 minutes.
 - Collect the supernatant (the acetonitrile extract).
- Chromatographic Conditions:
 - Instrument: High-Performance Liquid Chromatography with a Photodiode Array (PDA)
 Detector.



- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 520 nm for Sudan II.
- Injection Volume: 10 μL.
- · Quantification:
 - \circ Prepare standard solutions of **Sudan II** in acetonitrile at various concentrations (e.g., 2.5 to 25 μ g/mL).
 - Generate a calibration curve by plotting peak area against concentration.
 - Calculate the concentration of Sudan II in the sample extract by comparing its peak area to the calibration curve.

Visualized Workflows and Relationships

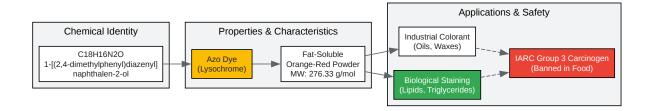




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Caption: Workflow for the analytical detection of **Sudan II** in food samples.





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Caption: Logical relationships of **Sudan II**'s chemical identity and applications.

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